molecular formula C19H23BrN2 B12994018 (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine

(3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B12994018
M. Wt: 359.3 g/mol
InChI Key: BSVLTQNKEOYVLB-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a dimethylamine group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Bromophenyl Substitution: The bromophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a bromophenyl boronic acid or bromophenyl halide.

    Dimethylamine Substitution: The dimethylamine group can be introduced through reductive amination or direct alkylation using dimethylamine and a suitable reducing agent or alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, high-yield catalysts, and efficient purification techniques to ensure the desired enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the benzyl or dimethylamine groups, leading to the formation of corresponding oxides or N-oxides.

    Reduction: Reduction reactions may target the bromophenyl group, converting it to a phenyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and palladium catalysts are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or N-oxide derivatives, while reduction may produce phenyl-substituted analogs.

Scientific Research Applications

Chemistry

In organic synthesis, (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, including its use as a lead compound for drug development targeting specific diseases or conditions.

Industry

The compound may find applications in the development of new materials, catalysts, or chemical processes in various industrial sectors.

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structural features, including the benzyl and bromophenyl groups, may contribute to its binding affinity and selectivity for these targets, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-benzyl-4-(4-chlorophenyl)-N,N-dimethylpyrrolidin-3-amine
  • (3R,4S)-1-benzyl-4-(4-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine
  • (3R,4S)-1-benzyl-4-(4-methylphenyl)-N,N-dimethylpyrrolidin-3-amine

Uniqueness

Compared to similar compounds, (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding interactions, and overall biological activity. The bromine atom’s size and electronegativity can affect the compound’s pharmacokinetics and pharmacodynamics, making it a distinct molecule for research and development.

Properties

Molecular Formula

C19H23BrN2

Molecular Weight

359.3 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C19H23BrN2/c1-21(2)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(20)11-9-16/h3-11,18-19H,12-14H2,1-2H3/t18-,19+/m1/s1

InChI Key

BSVLTQNKEOYVLB-MOPGFXCFSA-N

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Br)CC3=CC=CC=C3

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.